3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the class of indole derivatives. Its structure consists of an indole core substituted with two hydroxy-3,5-dimethylphenyl groups at the 3 and 3' positions. This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
This compound is classified as an indole derivative due to the presence of the indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Indoles are known for their diverse biological activities and are frequently studied in medicinal chemistry.
The synthesis of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step synthetic pathways. One effective method includes the Friedel-Crafts alkylation followed by cyclization reactions.
Technical details include controlling reaction conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide) to optimize yields and purity .
The molecular formula of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is . The compound features:
The molecular weight is approximately 348.43 g/mol. The compound exhibits specific spectral characteristics in techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
The compound can undergo various chemical reactions typical for indole derivatives:
Technical details regarding these reactions often involve specific reagents and conditions that facilitate desired transformations without side reactions .
The mechanism of action for biological activities attributed to 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one involves interaction with biological targets such as enzymes or receptors:
Data from studies suggest that this compound exhibits potential anti-cancer properties by inducing apoptosis in certain cancer cell lines .
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Research continues to explore further applications in drug development and materials science, highlighting its versatility and significance in modern chemistry .
The therapeutic application of 3,3-diaryl substituted indol-2-ones originated with early 20th-century laxative agents. Phenolphthalein derivatives dominated this landscape until structural refinements yielded safer analogues. Historical records reveal that 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one (CAS 125-13-3, EINECS 204-728-1) emerged as a key digestive medication, classified pharmacologically as a laxative and antidiarrheal agent. Its molecular structure (C₂₀H₁₅NO₃, MW 317.34 g/mol) established the foundational 3,3-diaryloxindole architecture that would undergo iterative optimization [3].
Table 1: Evolution of 3,3-Diarylindolin-2-one Derivatives in Medicinal Chemistry
Compound Name | CAS Registry | Molecular Formula | Key Structural Features | Therapeutic Era |
---|---|---|---|---|
3,3-Bis(4-hydroxyphenyl)indolin-2-one | 125-13-3 | C₂₀H₁₅NO₃ | Unsubstituted phenolic rings | Early 20th century |
3,3-Bis(4-hydroxy-3,5-diiodophenyl)phthalide | 386-17-4 | C₂₀H₁₀I₄O₄ | Iodinated aromatic rings (MW 821.91 g/mol) | Mid 20th century |
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one | 47465-97-4 | C₂₂H₁₉NO₃ | Ortho-methyl groups (MW 345.40 g/mol) | Late 20th century |
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)indolin-2-one | 20206-19-3 | C₂₄H₂₃NO₃ | Dimethylated phenolic rings (MW 373.44 g/mol) | 21st century |
A transformative innovation occurred with halogenation strategies to enhance bioactivity, exemplified by 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide (Iodophthalein, CAS 386-17-4). This tetraiodinated derivative (MW 821.91 g/mol) demonstrated significantly increased molecular bulk and halogen-bonding capacity compared to non-halogenated precursors. Though initially explored for cathartic applications, its structural complexity revealed limitations in therapeutic index, as evidenced by rodent LD₅₀ values of 2800 mg/kg (oral) and 310 mg/kg (intravenous). These findings catalyzed research into non-halogenated bioisosteres with improved safety profiles [4].
The strategic incorporation of diaryl groups at the C3 position transforms the oxindole core into three-dimensional drug-like scaffolds capable of high-affinity target engagement. X-ray crystallographic analyses reveal that 3,3-bis(4-hydroxy-3,5-dimethylphenyl) substitution induces a propeller-like conformation where the aromatic rings adopt dihedral angles of 70–85° relative to the oxindole plane. This configuration creates a sterically shielded phenolic core while maintaining optimal hydrogen-bonding geometry through the para-hydroxyl groups. The ortho-dimethyl groups serve dual purposes:
Table 2: Electronic and Steric Effects of Diaryl Substituents on Oxindole Bioactivity
Substituent Pattern | Hydrogen Bond Donors | Calculated LogP | Key Bioactive Conformations | Target Engagement |
---|---|---|---|---|
4-hydroxyphenyl | 2 | 3.1 | Extended planar conformation | Digestive system receptors |
4-hydroxy-3-iodophenyl | 2 | 5.8 | Halogen-bonding orientation | Ion channels/Transporters |
4-hydroxy-3-methylphenyl | 2 | 3.9 | Partially shielded phenolic ring | Moderate COX inhibition |
4-hydroxy-3,5-dimethylphenyl | 3 | 4.2 | Fully shielded + hydrogen-bond network | High-affinity COX/LOX inhibition |
Advanced derivatives exploit this sterically protected scaffold for dual enzyme inhibition. Patent literature demonstrates that 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-7-methoxy-2-oxindole (US5124347A) achieves potent cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition through its C3 diaryl system. Molecular docking studies indicate the 3,5-di-tert-butyl groups create a 9.5 Å hydrophobic pocket that complements arachidonic acid's aliphatic chain geometry, while the 7-methoxy group stabilizes the lactam carbonyl orientation. This strategic substitution pattern informed the development of 3,3-bis(4-hydroxy-3,5-dimethylphenyl) derivatives, where the smaller dimethyl groups reduce metabolic liabilities compared to tert-butyl moieties while maintaining essential steric bulk [5].
The electron-donating character of methyl substituents significantly influences electronic parameters critical to target binding:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7